3-Ethyl-1-(m-tolyl)pentan-1-amine hydrochloride
Description
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Properties
IUPAC Name |
3-ethyl-1-(3-methylphenyl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-4-12(5-2)10-14(15)13-8-6-7-11(3)9-13;/h6-9,12,14H,4-5,10,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFCACVSMLPYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=CC=CC(=C1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Ethyl-1-(m-tolyl)pentan-1-amine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activity, synthesis methods, and related research findings.
- Molecular Formula : C14H24ClN
- Molecular Weight : 241.8 g/mol
- Appearance : White to off-white crystalline solid
The compound features an amine functional group, which plays a critical role in its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. This interaction can lead to various pharmacological effects, including:
- Inhibition or activation of enzymes : The compound may modulate enzyme activity, affecting metabolic pathways.
- Binding to receptors : It may interact with neurotransmitter receptors, influencing signaling pathways that regulate physiological functions.
Biological Activity
Research indicates that compounds structurally related to this compound exhibit significant biological activities, particularly in analgesia and neuropharmacology. Notably:
- Analgesic Properties : Preliminary studies suggest that this compound may possess analgesic effects similar to opioid analgesics. Research has highlighted the synthesis of new opioid compounds derived from similar structures that demonstrate pronounced pain-relieving efficiency.
- Neurotransmitter Interaction : The compound's amine structure allows it to interact with neurotransmitter systems, potentially affecting mood and cognition. This interaction is crucial for exploring its use in treating conditions such as depression and anxiety.
Research Findings and Case Studies
Several studies have reported on the synthesis and biological evaluation of this compound and its analogs:
Table 1: Summary of Related Compounds and Their Activities
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| This compound | C14H24ClN | Potential analgesic properties |
| 3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride | C14H24ClN | Different receptor binding profile |
| 3-Ethyl-1-(o-tolyl)pentan-1-amine hydrochloride | C14H24ClN | Varying metabolic pathway interactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
